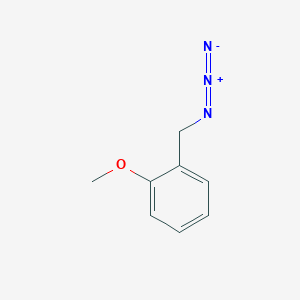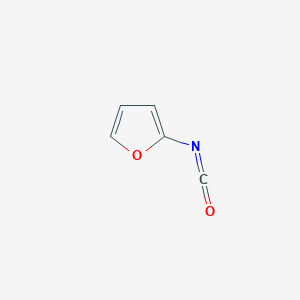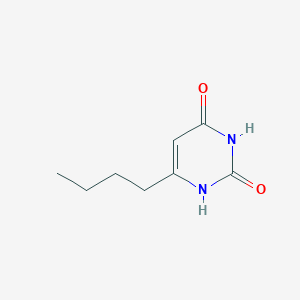
(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C24H24BNO6 and its molecular weight is 433.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry
(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid is an intermediate in medicinal chemistry. Its utility in the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes via the Suzuki-Miyaura carbon-carbon cross-coupling reaction has been explored. This synthesis method is significant in drug design, providing a way to attach five-membered heterocycles to benzyloxy-benzaldehyde, which can lead to the development of novel pharmaceutical compounds (Bölcskei, Andrea, & Keglevich, 2022).
Role in the Assembly of Boron-based Nanostructures
This compound is also instrumental in the construction of boron-based macrocycles and dendrimers. It has been used in multicomponent assembly reactions, leading to the formation of dendritic nanostructures with potential applications in materials science, nanotechnology, and possibly drug delivery systems (Christinat, Scopelliti, & Severin, 2007).
Optical Modulation and Sensing Applications
Further research demonstrates its application in the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. This aspect is particularly relevant for saccharide recognition and sensing applications, potentially useful in the development of biosensors (Mu et al., 2012).
Boron Neutron Capture Therapy
A variant of this compound has been developed as a water-soluble boronated amino acid for boron neutron capture therapy, a promising cancer treatment method. This showcases its potential use in advanced medical treatments (Das et al., 2000).
Mécanisme D'action
Target of Action
The primary targets of boronic acids, such as the compound , are molecules with vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate). They form reversible covalent complexes with these molecules, which include sugars, amino acids, and hydroxamic acids .
Mode of Action
Boronic acids, including our compound, act as Lewis acids. Their unique feature is their ability to form reversible covalent complexes with their targets. At physiological pH, boron has a vacant p orbital in its stable, neutral sp2 hybridized form that can readily accept an electron pair. This makes boron very electrophilic, allowing it to act as a Lewis acid and convert to an anionic sp3 hybridized form upon accepting an electron pair . This quality makes boron attractive to use in drug candidates as it can form coordinated covalent bonds through nucleophilic occupation of its empty p orbital .
Biochemical Pathways
The biochemical pathways affected by boronic acids are diverse. For instance, boronic acids are known to bind to active site serines and are part of inhibitors for porcine pancreatic lipase, subtilisin, and the protease Kex2 . Furthermore, boronic acid derivatives constitute a class of inhibitors for human acyl-protein thioesterase 1 and 2, which are cancer drug targets within the Ras cycle .
Pharmacokinetics
A significant fraction of commonly used boronic acids and their derivatives were recently found to give a positive ames test and act as chemical mutagens . The mechanism of mutagenicity is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen .
Result of Action
The result of the action of boronic acids depends on the specific targets and pathways they affect. For example, the compound bortezomib, which contains a boronic acid group, is used in chemotherapy. The boron atom in this molecule blocks certain proteasomes that would otherwise degrade proteins .
Action Environment
The action, efficacy, and stability of boronic acids can be influenced by environmental factors. For instance, the pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 . This means that the pH of the environment can influence the formation of these complexes and thus the action of the compound. Additionally, the boronic acid functional group is reputed to have low inherent toxicity, which is one of the reasons for the popularity of the Suzuki coupling in the development and synthesis of pharmaceutical agents .
Propriétés
IUPAC Name |
[4-[(2S)-3-oxo-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO6/c27-23(31-16-19-7-3-1-4-8-19)22(15-18-11-13-21(14-12-18)25(29)30)26-24(28)32-17-20-9-5-2-6-10-20/h1-14,22,29-30H,15-17H2,(H,26,28)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMYRLDHXFTTII-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470683 |
Source


|
| Record name | Benzyl N-[(benzyloxy)carbonyl]-4-borono-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid | |
CAS RN |
866114-96-7 |
Source


|
| Record name | Benzyl N-[(benzyloxy)carbonyl]-4-borono-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)


![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)